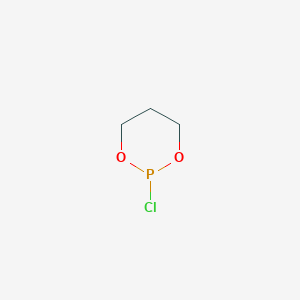

2-Chloro-1,3,2-dioxaphosphinane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1,3,2-dioxaphosphinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNXYKVYICSTHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(OC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503756 | |

| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6362-89-6 | |

| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1,3,2 Dioxaphosphinane and Its Derivatives

Traditional Synthetic Pathways

The conventional approach to synthesizing 2-chloro-1,3,2-dioxaphosphinane and related cyclic chlorophosphites relies on the reaction of phosphorus trichloride (B1173362) with appropriate diols. tandfonline.comtandfonline.com This method, while established, presents challenges related to product purity and reaction control.

Reaction of Phosphorus Trichloride with Diols

The fundamental reaction for creating the 1,3,2-dioxaphosphinane ring system involves the condensation of phosphorus trichloride with a 1,3-diol, such as 1,3-propanediol (B51772). tandfonline.comtandfonline.com This process leads to the formation of the desired this compound along with hydrogen chloride (HCl) as a byproduct. nih.gov A reinvestigation of this reaction showed that besides the primary product, 3-chloropropyl-dichlorophosphite can also be formed as a byproduct. tandfonline.comtandfonline.com

The general reaction can be represented as: PCl₃ + HO-(CH₂)₃-OH → ClP(OCH₂CH₂CH₂O) + 2 HCl

A study by Hacklin et al. involved the dropwise addition of 1,3-propanediol to a solution of phosphorus trichloride in methylene (B1212753) chloride. tandfonline.com After stirring, the products were isolated by distillation. tandfonline.com

A closely related and extensively studied reaction is the synthesis of 2-chloro-1,3,2-dioxaphospholane (B43518), a five-membered ring analogue, from ethylene (B1197577) glycol and phosphorus trichloride. google.comutwente.nl This reaction serves as a model for understanding the synthesis of cyclic chlorophosphites. The reaction proceeds by the nucleophilic attack of the hydroxyl groups of ethylene glycol on the phosphorus atom of phosphorus trichloride, leading to the cyclization and release of HCl. google.comyoutube.com

The synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP), an important derivative, also starts from the reaction of ethylene glycol with a phosphorus source, followed by oxidation. utwente.nlgoogle.com This two-step process highlights the role of the initial cyclic chlorophosphite formation. utwente.nl

The choice of solvent significantly impacts the efficiency and purity of the synthesis of this compound and its analogues. The solvent is crucial for dispersing the reactants and providing a stable reaction environment. chemicalbook.com Various organic solvents such as dichloromethane (B109758), trichloroethane, toluene (B28343), and cyclohexane (B81311) have been employed. google.com

For instance, in the synthesis of 2-chloro-1,3,2-dioxaphospholane, using dichloromethane or cyclohexane as the solvent has been shown to yield high purity products. google.com In one example, using dichloromethane as a solvent resulted in a product with 99.1% purity and a 90% yield. google.com Another experiment with cyclohexane yielded a product with 99.3% purity and a 91.2% yield. google.com The volume ratio of the organic solvent to phosphorus trichloride is also a key parameter, typically ranging from 1:1 to 5:1. google.com

| Solvent | Purity (%) | Yield (%) |

| Dichloromethane | 99.1 | 90 |

| Cyclohexane | 99.3 | 91.2 |

Precise temperature control is critical during the synthesis of this compound and its derivatives. The reaction between phosphorus trichloride and diols is often exothermic, and maintaining a low temperature is necessary to control the reaction rate and minimize side reactions. google.com

In the synthesis of 2-chloro-1,3,2-dioxaphospholane, the reaction temperature is typically maintained between -10°C and 20°C. google.com For example, reducing the temperature to -5°C before the dropwise addition of ethylene glycol and maintaining it at 0°C for two hours post-addition is a common practice. google.com Another protocol involves cooling to -10°C during the addition and then holding the temperature at 0°C. google.com In a specific instance, reacting phosphorus trichloride and ethylene glycol in a dichloromethane solvent at 5°C is a key step in the preparation of 2-chloro-1,3,2-dioxaphospholane-2-oxide. google.com

| Initial Temperature (°C) | Post-addition Temperature (°C) | Purity (%) | Yield (%) |

| -5 | 0 | 99.1 | 90 |

| -10 | 0 | 94.6 | 80 |

| 0 | 5 | 99.3 | 91.2 |

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as low yield and impurity issues due to the presence of HCl, advanced synthetic techniques have been developed. google.com These methods focus on improving reaction conditions to enhance both the yield and purity of the final product.

Nitrogen Blowing Techniques for Enhanced Yield and Purity

A significant advancement in the synthesis of cyclic chlorophosphites is the use of nitrogen blowing. google.com In this technique, a stream of nitrogen gas is passed through the reaction mixture during the addition of the diol. google.com This facilitates the rapid removal of the generated HCl gas from the reaction system. google.com

By efficiently removing HCl, its dissolution in the reaction liquid is minimized, which in turn reduces its detrimental impact on the reaction process. google.com This leads to a notable improvement in both the yield and purity of the product. google.com For the synthesis of 2-chloro-1,3,2-dioxaphospholane, a volume-to-mass ratio of nitrogen to ethylene glycol of 50-100 liters per kilogram is recommended. google.com This technique has proven to be highly operable and shows promise for industrial-scale production. google.com

Preparation of Oxidized Derivatives: this compound 2-Oxide

The oxidized form, this compound 2-Oxide, is a crucial intermediate in organic synthesis. nih.govcymitquimica.com Several methods have been developed for its preparation, including oxidation with molecular oxygen, ozone-mediated oxidation, and direct synthesis from phosphorous oxychloride and diols.

This compound can be oxidized to its 2-oxide derivative using molecular oxygen. sigmaaldrich.comsigmaaldrich.com In one procedure, the starting material is dissolved in anhydrous toluene, and oxygen is bubbled through the solution for an extended period (e.g., 72 hours) at room temperature. chemicalbook.com After the reaction, the solvent is removed under reduced pressure to yield the desired product. chemicalbook.com A similar method involves reacting 2-Chloro-1,3,2-dioxaphospholane with oxygen to produce 2-chloro-1,3,2-dioxaphospholane-2-oxide. google.com

An alternative and efficient method for the oxidation of this compound involves the use of ozone. google.com In this process, the cyclic chlorophosphite, obtained from the reaction of ethylene glycol and phosphorus trichloride, is dissolved in an organic solvent. google.com Dried ozone is then passed through the solution, leading to the oxidation of the phosphorus center. google.com This method has been reported to significantly improve the oxidation capacity, resulting in yields ranging from 59-80%, making it suitable for industrial-scale production. google.com The reaction conditions, such as the molar ratio of the phosphite (B83602) to ozone and the reaction temperature, can be optimized to maximize the yield. google.com

This compound 2-Oxide can also be synthesized directly from the reaction of a diol, such as ethylene glycol, with phosphorus oxychloride. chemicalbook.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane at a controlled temperature, often around 0°C. chemicalbook.com The phosphorus oxychloride is added slowly to the solution of the diol, leading to the formation of the desired product and the release of HCl gas. chemicalbook.com After the reaction is complete, the solvent is removed, and the crude product is purified by vacuum distillation to yield the final product. chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 2 Chloro 1,3,2 Dioxaphosphinane

Phosphorylating Agent Properties

2-Chloro-1,3,2-dioxaphosphinane serves as a reagent for the introduction of a phosphorus-containing group into a molecule.

Transfer of Phosphorus Atom to Nucleophilic Targets

The phosphorus atom in this compound is electrophilic and readily reacts with nucleophiles. This reactivity allows for the transfer of the phosphorus moiety to various nucleophilic substrates. For instance, it can be used in the synthesis of various organophosphorus compounds. researchgate.net The related compound, 2-Chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, is a cyclic chlorophosphate reagent used in the synthesis of a variety of molecules, including phospholipids (B1166683) and nucleolipids. sigmaaldrich.comsigmaaldrich.com

Nucleophilic Substitution Reactions at the Phosphorus Center

The most prominent chemical feature of this compound is its reactivity towards nucleophiles, which results in the displacement of the chlorine atom.

Substitution of the Chlorine Atom with Amines, Alcohols, and Thiols

The chlorine atom attached to the phosphorus center is a good leaving group, facilitating its substitution by a range of nucleophiles. Reactions with amines, alcohols, and thiols lead to the formation of the corresponding phosphoramidites, phosphites, and thiophosphites. These reactions significantly expand the synthetic utility of this compound. For example, the reaction of alcohols with reagents like thionyl chloride or phosphorus tribromide proceeds via an SN2 mechanism, leading to the formation of alkyl halides. libretexts.org

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Class |

| Amines (R₂NH) | Phosphoramidites |

| Alcohols (ROH) | Phosphites |

| Thiols (RSH) | Thiophosphites |

Stereochemical Course of Nucleophilic Displacement Reactions

The stereochemical outcome of nucleophilic substitution at the phosphorus center of cyclic phosphorus compounds has been a subject of detailed investigation.

Similar to carbon chemistry, a direct backside attack by the nucleophile on the phosphorus atom, leading to an inversion of the stereochemical configuration, is a possible pathway. masterorganicchemistry.com This SN2-type mechanism at phosphorus (SN2-P) involves a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy apical positions. masterorganicchemistry.com For primary and secondary alcohols, their conversion to alkyl halides under acidic conditions often proceeds through an SN2 mechanism. libretexts.org

Oxidation and Reduction Chemistry

The phosphorus center in this compound can readily undergo changes in its oxidation state, forming the basis for its utility in synthetic chemistry.

The trivalent phosphorus (P(III)) atom in this compound is susceptible to oxidation, leading to the formation of the corresponding pentavalent phosphorus (P(V)) species, this compound 2-oxide. This conversion is a key step in the synthesis of various phosphate (B84403) esters and related compounds.

A common method for this oxidation involves the direct reaction of this compound with molecular oxygen. For instance, bubbling oxygen through a solution of the compound in an anhydrous solvent like toluene (B28343) at room temperature can yield the desired phosphine (B1218219) oxide. One documented synthesis involves transferring 69.6 ml of this compound into 250 ml of anhydrous toluene and bubbling oxygen through the magnetically stirred solution for 72 hours, resulting in 92g of 2-chloro-2-oxo-dioxaphosphorane after solvent removal. A related method for the five-membered ring analogue, 2-chloro-1,3,2-dioxaphospholane, also employs direct oxidation with oxygen to generate the corresponding 2-oxide. sigmaaldrich.comnih.gov This process transforms the cyclic phosphite (B83602) into a cyclic chlorophosphate, a more stable and often more useful synthetic intermediate.

The synthesis of phosphines from this compound typically involves the substitution of the chlorine atom rather than a direct reduction to a P-H bond. The P-Cl bond is highly reactive towards nucleophiles, providing a straightforward route to C-P bond formation. One of the most widely used methods is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. beilstein-journals.org This reaction proceeds via a nucleophilic attack of the carbanion on the electrophilic phosphorus atom, displacing the chloride ion and forming a new phosphorus-carbon bond.

While direct reduction of the P-Cl bond to a P-H bond is less common, the conversion to P-C bonds is a standard method for producing functionalized phosphines. beilstein-journals.org These resulting phosphines are valuable as ligands in metal-catalyzed reactions. beilstein-journals.org To prevent undesired oxidation of the newly formed trivalent phosphine, the product is often converted into a more stable phosphine-borane complex by treatment with a borane (B79455) source. beilstein-journals.org

Reaction with Phosphonates and Related Phosphorus Compounds

This compound and its derivatives can react with other phosphorus-containing nucleophiles, such as phosphonates, to create compounds with P-O-P or P-P linkages. These reactions are crucial for building more complex phosphorus frameworks.

The reaction between phosphorus electrophiles and phosphonate (B1237965) nucleophiles can lead to the formation of hypodiphosphoric acid esters, which contain a P-P bond, and various anhydrides. Specifically, the oxidized form, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, has been studied in its reaction with diethyl phosphonate in the presence of a base like triethylamine (B128534). beilstein-journals.org This reaction is complex and can yield multiple products. beilstein-journals.orgrsc.org

The dual reactivity of the phosphonate anion can lead to either P-phosphorylation, resulting in the desired hypodiphosphoric acid esters, or O-phosphorylation, which forms mixed anhydrides. beilstein-journals.org Studies by Stec and co-workers on the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide with diethyl phosphonate in a benzene (B151609) solution with triethylamine unexpectedly yielded only the symmetric anhydride (B1165640), 2,2′-oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide), in an 82% yield, rather than the hypodiphosphate product. beilstein-journals.orgrsc.org This highlights the complexity and sensitivity of the reaction pathway to the specific conditions and substituents. The formation of these P-P or P-O-P bonds is a key strategy in the synthesis of complex organophosphorus molecules. scientificlabs.com

| Reactants | Conditions | Primary Product Type | Reference |

|---|---|---|---|

| 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide + Diethyl phosphonate | Benzene, Triethylamine | Symmetric Anhydride (P-O-P linkage) | beilstein-journals.org |

| General Dialkyl phosphorochloridate + Dialkyl phosphonate | Base (e.g., NaH, Et3N) | Mixture of Hypodiphosphates (P-P) and Anhydrides (P-O-P) | rsc.org |

Ring-Opening Reactions and Polymerization

The strained ring system of this compound and its derivatives makes them suitable monomers for ring-opening polymerization (ROP). This process allows for the creation of polymers with phosphorus atoms integrated into the main chain, which can impart properties such as flame retardancy and heat resistance. dakenchem.com

The ring-opening polymerization of cyclic esters is a powerful method for producing polymers with controlled architectures. The efficiency and stereochemistry of the resulting polymer are highly dependent on the catalyst and reaction conditions. For cyclic monomers with stereocenters, ROP can lead to polymers with different tacticities (e.g., atactic, isotactic), which significantly impacts their physical properties. illinois.edu For example, isotactic poly(propylene oxide) is a semi-crystalline material, whereas the atactic form is amorphous. illinois.edu

Structural Elucidation and Stereochemistry of 2 Chloro 1,3,2 Dioxaphosphinane Systems

Conformational Analysis of the 1,3,2-Dioxaphosphinane Ring

The six-membered 1,3,2-dioxaphosphinane ring, analogous to cyclohexane (B81311), is not planar and adopts various non-planar conformations to alleviate ring strain. The interplay of steric and stereoelectronic effects governs the conformational preferences of this heterocyclic system.

Chair Conformation Studies

The most stable and prevalent conformation for the 1,3,2-dioxaphosphinane ring is the chair form. qmul.ac.uklibretexts.org In this arrangement, the carbon-carbon ring bonds achieve bond angles close to the ideal tetrahedral angle of 109.5°, which effectively minimizes angle strain. Furthermore, the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, which circumvents torsional strain. This inherent stability makes the chair conformation the ground state for most 2-chloro-1,3,2-dioxaphosphinane systems. The chair form is characterized by two distinct sets of substituent positions: axial and equatorial. libretexts.org Axial bonds are oriented parallel to the principal axis of the ring, pointing up or down, while equatorial bonds project from the periphery of the ring. libretexts.org

Boat and Skew Conformations

While the chair conformation is the most stable, other higher-energy conformations, such as the boat and skew (or twist-boat) conformations, exist and play a crucial role as transition states in the process of ring inversion. The boat conformation is significantly less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and the eclipsing of hydrogen atoms along the sides of the "boat". libretexts.orgyoutube.com

The skew or twist-boat conformation is an intermediate conformation between the chair and boat forms. By twisting, the boat conformation can relieve some of the steric strain between the flagpole hydrogens and reduce the torsional strain from eclipsed interactions. libretexts.org Although more stable than the pure boat conformation, the twist-boat is still considerably higher in energy than the chair conformation. libretexts.org In some highly substituted or fused-ring systems, these non-chair forms can become populated in the conformational equilibrium. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations on 2-halo-1,3,2-dioxaphosphinanes, have been instrumental in mapping the energy landscape of the interconversion between chair conformers, identifying boat and skew conformations as key transition states. chemmethod.com

Axial vs. Equatorial Orientations of Exocyclic Substituents

A pivotal aspect of the stereochemistry of this compound is the orientation of the substituent on the phosphorus atom. Unlike in many substituted cyclohexanes where a bulky substituent preferentially occupies the more spacious equatorial position to minimize steric hindrance, in this compound, the chlorine atom has a pronounced preference for the axial position. chemmethod.comresearchgate.net

This preference is a manifestation of a stereoelectronic phenomenon known as the anomeric effect. It involves a stabilizing interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding orbital (σ*) of the axial P-Cl bond. This delocalization of electron density stabilizes the axial conformer relative to the equatorial one. Computational studies have quantified this stabilization, showing a significant energy preference for the axial orientation of the halogen substituent. chemmethod.comajchem-b.com

| Conformer | P-Cl Orientation | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| Chair 1 | Axial | 0 (most stable) | Anomeric Effect (nO -> σ*P-Cl) |

| Chair 2 | Equatorial | Higher Energy | Steric Hindrance |

Influence of Substituents on Ring Conformation

The introduction of substituents on the carbon atoms of the 1,3,2-dioxaphosphinane ring can significantly influence its conformational equilibrium. The principles that govern conformational preferences in substituted cyclohexanes, such as the avoidance of 1,3-diaxial interactions, are also at play in these heterocyclic systems.

Bulky substituents on the carbon framework generally prefer to occupy equatorial positions to minimize steric strain. However, the final conformational outcome is a delicate balance between the steric demands of the carbon substituents and the inherent stereoelectronic preference of the substituent on the phosphorus atom. For instance, the presence of a methyl group at the C5 position will influence the ring puckering and may affect the energy difference between the axial and equatorial conformers of the P-Cl bond. The interplay of these factors determines the predominant conformation of the molecule in solution and in the solid state.

Chirality and Stereocenters at Phosphorus and Carbon

The this compound system can possess multiple stereocenters, leading to the possibility of various stereoisomers. The phosphorus atom itself is a stereocenter when the substituents on the ring are non-equivalent. Furthermore, the carbon atoms of the ring can also be chiral centers.

Characterization of Cis- and Trans-Isomers

When the 1,3,2-dioxaphosphinane ring is substituted on the carbon atoms (e.g., at C4 and C6), the relative orientation of these substituents with respect to the P-Cl bond gives rise to cis- and trans-isomers. The characterization and differentiation of these isomers are paramount for understanding their chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants between the phosphorus nucleus (³¹P) and the protons on the ring (¹H), as well as proton-proton (¹H-¹H) coupling constants, are highly dependent on the dihedral angles between the coupled nuclei. These angles are, in turn, dictated by the conformation of the ring and the cis or trans relationship of the substituents. For example, a larger vicinal coupling constant (³JHH) is typically observed for protons in a trans-diaxial arrangement compared to those in an axial-equatorial or diequatorial relationship.

X-ray crystallography provides the most definitive method for the structural elucidation of these isomers in the solid state. By determining the precise three-dimensional arrangement of atoms in a crystal, it is possible to unambiguously assign the cis or trans configuration and to obtain detailed information about bond lengths, bond angles, and torsional angles, which confirms the conformational preferences of the ring and its substituents.

| Isomer | Relative Orientation of Substituents | Typical NMR Signature |

| cis | Substituents on the same side of the ring | Specific set of coupling constants (e.g., smaller ³JHH for certain protons) |

| trans | Substituents on opposite sides of the ring | Different set of coupling constants (e.g., larger ³JHH for diaxial protons) |

Configuration Stability and Inversion

The six-membered ring of this compound primarily adopts a chair conformation. In this conformation, the substituent at the phosphorus atom—in this case, the chlorine atom—can occupy either an axial or an equatorial position. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these two conformers. chemmethod.com

Research indicates that for 2-halo-1,3,2-dioxaphosphinanes, the conformer with the chlorine atom in the axial position is more stable than the one with the chlorine in the equatorial position. chemmethod.com This preference is contrary to what might be expected based on simple steric hindrance, where the less bulky equatorial position is typically favored. The stability of the axial conformer points to the presence of significant stereoelectronic interactions. chemmethod.com

The inversion of the ring from one chair conformation to another, which interchanges the axial and equatorial positions, proceeds through a higher-energy boat or twist-boat transition state. chemmethod.com The energy barrier for this inversion is a key parameter in understanding the dynamic behavior of the molecule. For the series of 2-halo-1,3,2-dioxaphosphinanes, it has been calculated that the energy barrier for the transformation from the more stable axial conformer to the equatorial conformer increases as the electronegativity of the halogen substituent decreases. chemmethod.com

| Conformer Comparison | Finding | Reference |

| Relative Stability | The axial conformer is energetically more stable than the equatorial conformer. | chemmethod.com |

| Inversion Pathway | The transformation between axial and equatorial conformers proceeds through a boat-like transition state. | chemmethod.com |

| Energy Barrier Trend | The energy barrier for the axial-to-equatorial inversion increases as the electronegativity of the halogen at the phosphorus center decreases (e.g., F < Cl < Br). | chemmethod.com |

Intramolecular Interactions and Anomeric Effects

The preference for the axial orientation of the chlorine atom in this compound is a manifestation of a stereoelectronic phenomenon known as the anomeric effect. chemmethod.com The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom in a ring to favor an axial position. wikipedia.org This effect is not limited to carbon-centered systems and has been shown to be a significant factor in the stereochemistry of various heterocyclic compounds, including those containing phosphorus. rsc.orgsemanticscholar.org

In the context of this compound, the anomeric effect is explained by a stabilizing hyperconjugative interaction. Specifically, there is a donation of electron density from the lone pairs (n) of the ring oxygen atoms into the antibonding sigma orbital (σ) of the phosphorus-chlorine (P-Cl) bond. chemmethod.com This interaction, denoted as n(O) → σ(P-Cl), is geometrically optimal when the P-Cl bond is in the axial position, allowing for an anti-periplanar alignment with the oxygen lone pairs. chemmethod.com

This stabilizing delocalization of electrons has distinct structural consequences:

Bond Shortening: The P-O bonds in the axial conformer are observed to be shorter compared to those in the equatorial conformer, which is consistent with the increased double-bond character resulting from the n(O) → σ*(P-Cl) interaction. chemmethod.com

Bond Lengthening: Conversely, the anomeric effect can lead to a weakening and lengthening of the P-Cl bond as its σ* orbital is populated by the donated electrons. rsc.org

Natural Bond Orbital (NBO) analysis is a computational tool used to quantify these interactions. It partitions the total electronic energy into different components, allowing for the estimation of the stabilization energy provided by hyperconjugative interactions like the anomeric effect. chemmethod.com Such analyses confirm that the dominant stabilizing interaction in the axial conformer of this compound is indeed the n(O) → σ*(P-Cl) negative hyperconjugation. chemmethod.com

| Interaction/Effect | Description | Consequence | Reference |

| Anomeric Effect | A stereoelectronic effect stabilizing the axial orientation of the electronegative chlorine atom. | The axial conformer is the most stable despite potential steric repulsion. | chemmethod.com |

| Hyperconjugation | Donation of electron density from the oxygen lone pairs to the antibonding orbital of the P-Cl bond (n(O) → σ(P-Cl)). | This interaction is maximized in the axial conformer, leading to its stabilization. | chemmethod.com |

| Structural Changes | The n(O) → σ(P-Cl) interaction leads to a shortening of the P-O bonds and a potential lengthening of the P-Cl bond in the axial conformer compared to the equatorial conformer. | Provides physical evidence for the presence and influence of the anomeric effect. | chemmethod.comrsc.org |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the 2-Chloro-1,3,2-dioxaphosphinane ring. The spectrum reveals distinct signals corresponding to the different sets of protons, with their chemical shifts and coupling patterns providing a wealth of structural information.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbon atoms adjacent to the oxygen atoms (the methylene (B1212753) groups of the dioxane ring) exhibit complex multiplets. Specifically, the spectrum shows a multiplet in the range of δ 4.73 – 4.55 ppm, corresponding to two protons, and another multiplet between δ 4.12 – 3.91 ppm for the other two protons of the dioxane ring. Additionally, multiplets are observed between δ 2.63 – 2.42 ppm and δ 1.75 – 1.61 ppm, each integrating to one proton, which are attributed to the protons on the central carbon of the propane-1,3-diol backbone. rsc.org

The complexity of these signals arises from spin-spin coupling between adjacent, non-equivalent protons. The multiplicity of each signal, governed by the n+1 rule, indicates the number of neighboring protons. Furthermore, the coupling constants (J-values) can provide information about the dihedral angles between protons, aiding in the determination of the ring's conformation.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 4.73 – 4.55 | m | 2H | -OCH₂- (axial/equatorial) |

| 4.12 – 3.91 | m | 2H | -OCH₂- (axial/equatorial) |

| 2.63 – 2.42 | m | 1H | -CH₂- (central) |

| 1.75 – 1.61 | m | 1H | -CH₂- (central) |

¹³C NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum in CDCl₃ shows two primary signals. A doublet is observed at approximately δ 61.6 ppm, which is attributed to the two equivalent carbon atoms of the dioxane ring that are bonded to the oxygen atoms. The splitting into a doublet is due to coupling with the phosphorus atom (J = 2.5 Hz). Another doublet appears at around δ 28.1 ppm, corresponding to the central carbon atom of the propane-1,3-diol backbone. This signal is also split by the phosphorus atom, exhibiting a larger coupling constant (J = 5.2 Hz). rsc.org

The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbons attached to the highly electronegative oxygen atoms are deshielded and thus resonate at a higher chemical shift (downfield) compared to the central carbon atom.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 61.6 | d | 2.5 | -OCH₂- |

| 28.1 | d | 5.2 | -CH₂- (central) |

³¹P NMR for Phosphorus Chemical Environment and Stereochemistry

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a particularly powerful tool for characterizing organophosphorus compounds like this compound. huji.ac.il It provides direct information about the chemical environment and oxidation state of the phosphorus atom. The ³¹P NMR spectrum of this compound typically shows a single sharp resonance, indicating the presence of a single phosphorus environment.

The chemical shift in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom and the stereochemistry at the phosphorus center. For trivalent phosphorus compounds like this compound, the chemical shift is generally found in a specific region of the spectrum. The presence of the electronegative chlorine and oxygen atoms influences the electronic shielding of the phosphorus nucleus, resulting in a characteristic chemical shift.

Furthermore, ³¹P NMR is invaluable for studying the stereochemistry of the phosphorus atom. In substituted dioxaphosphinane rings, the phosphorus atom can be a stereocenter, leading to the possibility of diastereomers. These diastereomers will often exhibit distinct ³¹P NMR signals, allowing for their identification and quantification. The coupling between phosphorus and neighboring protons or other nuclei can also provide crucial structural information. For instance, in proton-coupled ³¹P NMR spectra, the multiplicity of the phosphorus signal can reveal the number of adjacent protons. huji.ac.il

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the stretching and bending vibrations of the various bonds within the molecule. For its oxidized form, 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, an authentic infrared spectrum is available for comparison. fishersci.ca

Vibrational Frequency Analysis (e.g., P-O, P-F, C-O stretching)

A detailed analysis of the vibrational frequencies in the IR spectrum allows for the confirmation of the key structural features of this compound and its derivatives.

P-O Stretching: The stretching vibrations of the phosphorus-oxygen single bonds (P-O) in the dioxaphosphinane ring are typically observed in the region of 1050-950 cm⁻¹. These are usually strong absorptions and are characteristic of the P-O-C linkage.

C-O Stretching: The carbon-oxygen single bond (C-O) stretching vibrations within the dioxaphosphinane ring give rise to strong absorption bands, usually in the range of 1200-1000 cm⁻¹. These bands are often coupled with other vibrations in the molecule.

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the methylene groups of the ring appear in the region of 3000-2850 cm⁻¹.

P-F Stretching (in fluorinated derivatives): In fluorinated analogs of this compound, the phosphorus-fluorine (P-F) bond would exhibit a strong absorption band in the IR spectrum, typically in the range of 900-750 cm⁻¹. The presence of this band would be a clear indicator of the fluorine substitution.

For a related compound, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which has a similar core structure, the synthesis involves reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol. scientificlabs.com The vibrational analysis of such related structures helps in assigning the characteristic frequencies for the core dioxaphosphinane ring system.

X-ray Diffraction Analysis for Solid-State Structure

As of the latest available scientific literature, a detailed single-crystal X-ray diffraction study for this compound has not been reported. While synthesis methods and other spectroscopic data are available, the specific crystallographic information that would be obtained from such an analysis—including precise bond lengths, bond angles, and torsional angles—is not present in publicly accessible research databases.

In the absence of experimental crystallographic data for the title compound, a comprehensive discussion of its solid-state structure, including detailed data tables, is not possible.

Determination of Molecular Geometry and Conformational Preferences

Without experimental X-ray diffraction data, the definitive molecular geometry and conformational preferences of this compound in the solid state remain undetermined. Theoretical studies, such as those employing Density Functional Theory (DFT), could provide insights into the likely conformations, such as chair or twist-boat forms, and the orientation of the chloro substituent (axial versus equatorial). However, such computational predictions require experimental validation through techniques like X-ray crystallography for confirmation.

Studies on analogous compounds, such as various substituted 1,3,2-dioxaphosphorinanes, have often revealed a preference for a chair conformation. For instance, research on 2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanes has utilized X-ray crystallography to determine their conformations and the stereochemistry at the phosphorus atom. These studies highlight the importance of the substituents on the ring in dictating the final three-dimensional structure. However, direct extrapolation of these findings to this compound is speculative without a dedicated crystallographic analysis of the compound itself.

Should X-ray diffraction data for this compound become available, the following tables would be populated with the experimentally determined parameters.

Table 1: Hypothetical Selected Bond Lengths for this compound

| Bond | Bond Length (Å) |

| P–Cl | Data not available |

| P–O1 | Data not available |

| P–O2 | Data not available |

| C1–O1 | Data not available |

| C3–O2 | Data not available |

| C1–C2 | Data not available |

| C2–C3 | Data not available |

Table 2: Hypothetical Selected Bond Angles for this compound

| Angle | Bond Angle (°) |

| Cl–P–O1 | Data not available |

| Cl–P–O2 | Data not available |

| O1–P–O2 | Data not available |

| P–O1–C1 | Data not available |

| P–O2–C3 | Data not available |

| O1–C1–C2 | Data not available |

| C1–C2–C3 | Data not available |

| O2–C3–C2 | Data not available |

Table 3: Hypothetical Torsional Angles for this compound

| Torsional Angle | Angle (°) |

| C3–O2–P–O1 | Data not available |

| C1–O1–P–O2 | Data not available |

| C2–C1–O1–P | Data not available |

| O1–C1–C2–C3 | Data not available |

| C1–C2–C3–O2 | Data not available |

| P–O2–C3–C2 | Data not available |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and reactivity of molecules like 2-Chloro-1,3,2-dioxaphosphinane.

DFT calculations are instrumental in determining the optimized geometry of this compound. These studies confirm that the molecule predominantly adopts a chair conformation, which is more stable than twist-boat forms. ut.ac.irsid.ir The chlorine substituent can occupy either an axial or an equatorial position, and DFT calculations show that the axial conformer is generally more stable. researchgate.net This preference is a result of complex stereoelectronic interactions.

The calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. nanobioletters.com For instance, the geometry is optimized to find the minimum energy structure, which corresponds to the most stable arrangement of atoms.

Furthermore, DFT is used to calculate the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ut.ac.ir The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These frontier molecular orbitals also help in identifying the sites susceptible to electrophilic and nucleophilic attack. nanobioletters.com

Table 1: Representative Geometric and Electronic Parameters from DFT Calculations

| Parameter | Description | Typical Calculated Value |

| Conformation | Most stable ring structure | Chair |

| Cl Position | Preferred orientation of the Chlorine atom | Axial |

| P-Cl Bond Length | Distance between Phosphorus and Chlorine atoms | ~2.05 - 2.15 Å |

| P-O Bond Length | Distance between Phosphorus and Oxygen atoms | ~1.60 - 1.65 Å |

| O-C Bond Length | Distance between Oxygen and Carbon atoms | ~1.42 - 1.45 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Varies with functional/basis set |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Varies with functional/basis set |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Varies with functional/basis set |

Note: The values are typical and can vary based on the specific DFT functional and basis set used in the calculation.

DFT is a powerful tool for modeling chemical reactions by mapping the potential energy surface (PES). The PES illustrates the energy of a system as a function of its geometry, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nanobioletters.comresearchgate.net

For a reaction involving this compound, such as a substitution at the phosphorus center, DFT calculations can model the entire reaction pathway. By systematically changing the coordinates of the reacting atoms, a path from reactants to products is charted. The highest point of energy along the lowest-energy path on this surface is the transition state. nih.gov

The structure and energy of the transition state are critical for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy barrier (ΔE‡). nih.gov A lower activation barrier corresponds to a faster reaction rate. DFT calculations can provide valuable data on these barriers, helping to predict how the molecule will behave in different chemical environments without the need for experimental synthesis and analysis. researchgate.netnih.gov

Molecular Mechanics (MM) Simulations for Conformation Optimization

Molecular Mechanics simulations offer a computationally less intensive alternative to quantum mechanical methods for exploring the conformational landscape of molecules. ajchem-b.com For a flexible six-membered ring system like this compound, MM methods are particularly useful for performing an initial, broad search for stable conformers.

The process involves using a force field—a set of parameters and potential energy functions—to calculate the potential energy of the molecule as a function of its atomic coordinates. By minimizing this energy, the simulation identifies stable structures. For this compound, MM simulations can efficiently optimize the geometries of various chair, boat, and twist-boat conformations with the chlorine atom in both axial and equatorial positions. ajchem-b.com The resulting low-energy conformers identified through MM are often then subjected to more accurate, high-level DFT calculations for refinement of their geometries and relative energies. ut.ac.irajchem-b.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study bonding, charge distribution, and intramolecular interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.

NBO analysis is particularly effective at identifying and quantifying hyperconjugative interactions, which are key to understanding the conformational preferences in this compound. iau.ir Hyperconjugation involves the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital.

In the axial conformer of this compound, a significant hyperconjugative interaction occurs between the lone pair (n) on the ring oxygen atoms and the antibonding orbital (σ) of the axial P-Cl bond. This interaction, denoted as n(O) → σ(P-Cl), is a type of anomeric effect. It stabilizes the axial conformation by delocalizing electron density, which also results in a slight lengthening of the P-Cl bond. ajchem-b.comajchem-b.com NBO analysis reveals that this delocalization is significantly stronger in the axial conformer compared to the equatorial one, providing a clear electronic rationale for the observed axial preference. iau.irajchem-b.com

The strength of these hyperconjugative interactions can be quantified using second-order perturbation theory within the NBO framework. This analysis calculates the stabilization energy (E2) associated with each donor-acceptor interaction. iau.ir A higher E2 value indicates a stronger interaction and greater stabilization.

For this compound and its analogues, NBO calculations consistently show that the E2 value for the n(O) → σ*(P-X) (where X is a halogen) interaction is substantially larger for the axial conformer. researchgate.netajchem-b.com This provides quantitative evidence that the anomeric effect is a dominant factor in stabilizing the axial orientation of the electronegative substituent on the phosphorus atom.

Table 2: Representative NBO Stabilization Energies (E2) for Dioxaphosphinane Derivatives

| Conformer | Donor Orbital | Acceptor Orbital | Stabilization Energy (E2) (kcal/mol) |

| Axial | n(O) | σ(P-Cl) | High (e.g., > 5.0) |

| Equatorial | n(P) | σ(O-C) | Moderate |

| Axial | n(P) | σ(O-C) | Moderate |

| Equatorial | n(O) | σ(P-C) | Low |

Note: These are representative interactions and energies based on studies of 2-substituted-1,3,2-dioxaphosphinane derivatives. researchgate.netiau.irajchem-b.com The specific values depend on the exact molecule and computational level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide critical insights into the molecule's behavior as an electron donor or acceptor.

The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to donate electrons. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the phosphorus and oxygen atoms. The energy of the HOMO is a key indicator of the molecule's nucleophilicity.

The LUMO is the lowest energy orbital that is empty of electrons and signifies the molecule's capacity to accept electrons, thus indicating its electrophilicity. The LUMO of this compound will likely be centered around the antibonding σ* orbital of the phosphorus-chlorine (P-Cl) bond. A lower LUMO energy corresponds to a higher reactivity as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and lower stability. While specific energy values are not available, it is understood that the interaction of this molecule in chemical reactions will be governed by the interplay of its HOMO and LUMO with the corresponding orbitals of a reacting partner.

Dipole Moment Calculations and Conformational Stability Correlations

The conformational landscape of this compound, a six-membered ring system, is of significant interest. The molecule is expected to exist predominantly in a chair conformation. Within this conformation, the substituent on the phosphorus atom (the chlorine atom) can occupy either an axial or an equatorial position, leading to two different conformers.

For this compound, the axial and equatorial conformers will have different calculated dipole moments due to the different spatial orientation of the polar P-Cl bond relative to the rest of the molecule. Theoretical studies on analogous 1,3,2-dioxaphosphinane derivatives have shown that the calculated dipole moments can be directly correlated with the stability of the conformers. However, specific calculated values for the dipole moments of the axial and equatorial conformers of this compound are not documented in readily accessible literature. Such calculations would be essential to definitively assign the most stable conformation and to understand the equilibrium between the different forms of the molecule.

Applications of 2 Chloro 1,3,2 Dioxaphosphinane in Organic Synthesis

Synthesis of Diverse Organophosphorus Compounds

The six-membered ring structure of these compounds plays a crucial role in their synthetic utility, leading to the formation of important classes of organophosphorus molecules.

In the field of oligonucleotide chemistry, particularly in the synthesis of cyclic dinucleotides (CDNs) which are critical signaling molecules, derivatives of 2-chloro-1,3,2-dioxaphosphinane are employed as powerful condensing and cyclizing agents. A prominent example is 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), which facilitates the crucial macrocyclization step in the synthesis of these complex biomolecules. acs.orgsci-hub.sersc.orguochb.cz

The general strategy involves the cyclization of a linear dinucleoside H-phosphonate dimer. sci-hub.sersc.org DMOCP activates the H-phosphonate, enabling the intramolecular ring closure to form a cyclic H-phosphonate triester intermediate. rsc.orgnih.gov This intermediate is not isolated but is immediately subjected to either oxidation or sulfurization to yield the stable target molecule.

Oxidation to Phosphodiesters: Treatment of the cyclic intermediate with an oxidizing agent, typically iodine in the presence of water, converts the phosphorus(III) center to a phosphorus(V) phosphate (B84403), forming the natural phosphodiester linkage found in DNA and RNA. sci-hub.senih.gov

Sulfurization to Phosphorothioates (Thioesters): Alternatively, introducing a sulfurizing agent, such as elemental sulfur (S₈) or 3H-1,2-benzodithiol-3-one, results in the formation of a phosphorothioate (B77711) linkage. acs.orgrsc.org These thioester analogues are of significant interest in therapeutic applications due to their enhanced stability against nuclease degradation.

The use of DMOCP is advantageous as it often provides cleaner reaction profiles compared to other condensing agents like pivaloyl chloride. acs.org This methodology has been successfully applied to synthesize a variety of complex analogues, including cyclic adenosine-inosine monophosphate (cAIMP) and its corresponding phosphorothioate derivatives. sci-hub.se

Table 1: Representative Cyclization Reaction for Cyclic Dinucleotide Synthesis

| Step | Reactants/Reagents | Product Type | Reference |

|---|---|---|---|

| Cyclization | Linear dinucleoside H-phosphonate, 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), Pyridine | Cyclic H-phosphonate triester | sci-hub.senih.gov |

| Oxidation | Cyclic H-phosphonate triester, Iodine (I₂), Water | Cyclic phosphodiester | sci-hub.senih.gov |

| Sulfurization | Cyclic H-phosphonate triester, Elemental Sulfur (S₈) | Cyclic phosphorothioate (thioester) | acs.orgsci-hub.se |

The same class of reagents is instrumental in the synthesis of oligonucleotide analogues containing phosphonate (B1237965) linkages, where a phosphorus atom is directly bonded to a carbon atom. An important example is the creation of vinylphosphonate-containing cyclic dinucleotides, which have been investigated as potent immunotherapies that activate the STING (stimulator of interferon genes) pathway. uochb.cz

In a multi-step synthesis, a reverse phosphoramidite (B1245037) is coupled to a monomer with a free 3'-hydroxyl group to create a linear dinucleotide. uochb.cz The final and critical ring-closing step is accomplished using 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) to form the macrocycle containing one phosphonate and one phosphodiester linkage. uochb.cz This demonstrates the utility of chlorophosphinane oxides in constructing complex molecules that merge different types of phosphorus-based functional groups.

While not forming stable, isolable products, 2-chloro-2-oxo-1,3,2-dioxaphosphinane derivatives function as condensing agents by forming transient mixed anhydrides of phosphorus acids. In the H-phosphonate method of oligonucleotide synthesis, the condensing agent (e.g., DMOCP) reacts with a nucleoside H-phosphonate monoester. nih.govresearchgate.net This reaction proceeds through a highly reactive mixed phosphonic-phosphoric anhydride (B1165640) intermediate. This transient anhydride is immediately attacked by the hydroxyl group of the second nucleoside, leading to the formation of a dinucleoside H-phosphonate diester and releasing the dioxaphosphinane oxide moiety. This role as a precursor to a temporary anhydride is fundamental to its function as an efficient coupling agent in modern nucleic acid chemistry. nih.govresearchgate.net

Role in Polymer Chemistry

This compound and its P(V) oxide are significant precursors in polymer science, contributing to the development of advanced materials with tailored properties such as biocompatibility and flame resistance.

2-Chloro-2-oxo-1,3,2-dioxaphosphorinane serves as a key precursor for synthesizing functional cyclic phosphate monomers used in ring-opening polymerization (ROP). rsc.org By reacting the chlorophosphinane oxide with an appropriate alcohol, a wide variety of monomers with pendant functional groups can be created. These monomers can then be polymerized to form polyphosphoesters, a class of biodegradable polymers with significant potential in biomedical applications. rsc.org

A particularly important application is in the creation of polymers that can be modified with phosphorylcholine (B1220837) groups. For instance, a polymer synthesized via ROP using a monomer derived from 2-chloro-2-oxo-1,3,2-dioxaphosphorinane can be utilized as a macroinitiator for Atom Transfer Radical Polymerization (ATRP). rsc.org This allows for the grafting of side chains, such as poly(2-methacryloyloxyethyl phosphorylcholine), onto the polyphosphoester backbone. rsc.org The resulting graft copolymers exhibit excellent biocompatibility, mimicking the surface of natural cell membranes and finding use in medical devices and drug delivery systems.

Organophosphorus compounds are a major class of halogen-free flame retardants, and 2-chloro-2-oxo-1,3,2-dioxaphosphorinane (also known as cyclic 1,3-propanediol (B51772) phosphoryl chloride, CPPC) and its derivatives are important intermediates in their synthesis. bolton.ac.ukciac.jl.cn These compounds act by promoting char formation in the condensed phase during combustion, which insulates the underlying material from heat and oxygen.

CPPC and related structures like 2-chloro-5,5-diethyl-2-oxo-1,3,2-dioxaphosphorinane can be reacted with substrates containing active hydrogen sites, such as the hydroxyl groups in cellulose. bolton.ac.uk This phosphorylation imparts durable flame retardancy to cellulosic textiles. bolton.ac.uk Furthermore, substituted derivatives can be synthesized and used to create larger, more complex flame retardant molecules. For example, 5,5-bis-(bromomethyl)-2-chloro-2-oxo-1,3,2-dioxaphosphorinane is a precursor used to synthesize dimeric flame retardants containing a bisphenol A core, which exhibit high thermal stability and char-forming ability. ciac.jl.cngoogle.com

Table 2: Examples of Flame Retardant Precursors Derived from 1,3,2-Dioxaphosphorinane

| Precursor Compound Name | Reacts With | Application/Product | Reference |

|---|---|---|---|

| 2-Chloro-2-oxo-1,3,2-dioxaphosphorinane (CPPC) | Cellulosic substrates | Flame retardant textiles | bolton.ac.uk |

| 5,5-bis-(bromomethyl)-2-chloro-2-oxo-1,3,2-dioxaphosphorinane | Melamine | Flame retardant additives | google.com |

| 5,5-Dibromomethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane | Bisphenol A | Dimeric flame retardants for polymers | ciac.jl.cn |

Synthesis of UV-Polymerizable Lipids

While 2-chloro-1,3,2-dioxaphospholane (B43518) 2-oxide, a related five-membered ring system, is documented for its use in the synthesis of UV-polymerizable lipids via the Chabrier reaction, specific applications of the six-membered ring compound, this compound, in this context are less commonly detailed in readily available literature. sigmaaldrich.com The principle, however, would involve the reaction of the phosphinane with a lipid alcohol to form a phosphite (B83602) ester, which could then be further functionalized or polymerized.

Building Blocks for Advanced Molecules

This compound and its derivatives serve as key building blocks for a variety of advanced molecules with significant biological and therapeutic potential.

Cyclic Dinucleotides (e.g., c-di-GMP)

A significant application of this compound derivatives, particularly 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is in the synthesis of cyclic dinucleotides like cyclic diguanylate (c-di-GMP). nih.govacs.org C-di-GMP is a bacterial second messenger that regulates a wide range of cellular processes, including biofilm formation and virulence. acs.org

In a one-flask synthesis approach, a linear protected dinucleotide H-phosphonate is cyclized using DMOCP. acs.org The reaction is typically rapid, often completing within minutes. acs.org This method has been successfully employed for the synthesis of c-di-GMP and its analogs, including thiophosphate derivatives. acs.org The use of DMOCP has been noted to provide cleaner reaction profiles compared to other activating agents like pivaloyl chloride or adamantoyl chloride. acs.org This efficient synthesis is crucial for producing the quantities of c-di-GMP needed for research into its biological functions and for the development of potential antibacterial agents that target c-di-GMP signaling pathways. nih.govfrontiersin.org

| Reagent | Role in Synthesis | Reference |

| 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) | Cyclizing agent for linear H-phosphonates to form cyclic dinucleotides. | acs.org |

Modified Nucleotides and Nucleic Acid Fragments

The field of therapeutic nucleic acids, including antisense oligonucleotides and RNA-based drugs, heavily relies on the incorporation of modified nucleotides to enhance properties such as stability against nucleases and binding affinity. nih.govspringernature.com While direct examples of this compound in the synthesis of commercially available modified nucleotides are not extensively detailed, the fundamental chemistry of phosphitylating agents is central to the phosphoramidite method, the standard for solid-phase synthesis of nucleic acid fragments. nih.gov

The general principle involves the reaction of a protected nucleoside with a phosphitylating agent to create a phosphoramidite monomer. This monomer is then used to build the oligonucleotide chain. The six-membered ring of this compound offers a different steric and electronic profile compared to the more common five-membered phospholane (B1222863) derivatives, which could be exploited for the synthesis of novel modified nucleotide analogs.

Asymmetric-Cyclic Phosphoramides

The synthesis of asymmetric-cyclic phosphoramides can be envisioned using this compound as a starting material. Reaction with a chiral amine would lead to the formation of a chiral phosphoramidite. Subsequent reactions, such as intramolecular cyclization or reaction with another nucleophile, could then generate asymmetric cyclic phosphoramides. These compounds are of interest in stereoselective synthesis and as chiral ligands for catalysis.

Catalytic Applications of this compound in Organic Transformations

The chemical compound this compound is a versatile reagent in organic synthesis, primarily serving as a precursor for various organophosphorus compounds. Its reactivity stems from the phosphorus-chlorine bond, which allows for nucleophilic substitution and the introduction of the dioxaphosphinane moiety into other molecules. This section explores its catalytic applications, both directly and through its derivatives, in several important organic transformations.

Facilitation of Benzimidazole (B57391) and Chromene Synthesis

While a wide array of catalysts have been developed for the synthesis of benzimidazole and chromene derivatives, the direct catalytic application of this compound in these transformations is not extensively documented in mainstream chemical literature. The synthesis of these heterocyclic scaffolds typically involves the condensation of appropriate precursors, often facilitated by acid or metal catalysts.

For instance, the synthesis of benzimidazoles commonly proceeds through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. Various catalytic systems, including mineral acids, Lewis acids, and solid-supported catalysts, have been reported to efficiently promote this cyclization. Similarly, the synthesis of chromenes, which are significant structural motifs in many natural products and biologically active compounds, is often achieved through reactions catalyzed by transition metals, Lewis acids, or organocatalysts. msu.eduresearchgate.netrsc.org

Although direct catalysis by this compound is not a common strategy for these syntheses, its role as a precursor to more complex phosphine (B1218219) ligands or organocatalysts cannot be entirely ruled out. The field of catalysis is in constant evolution, and novel applications for existing reagents are continuously being explored.

| Reaction | Catalyst Examples |

| Benzimidazole Synthesis | p-Toluenesulfonic acid, Hydrochloric acid, Lewis acids (e.g., In(OTf)3, Sc(OTf)3), Solid acids (e.g., Amberlyst-15), Metal nanoparticles |

| Chromene Synthesis | Gold compounds, Palladium complexes, Iron salts, L-Proline, Iodine |

Involvement in Horner-Wadsworth-Emmons Type Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of alkenes, particularly with high (E)-stereoselectivity. wikipedia.org The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.

This compound can serve as a key starting material for the synthesis of phosphonate reagents required for the HWE reaction. The general process would involve the reaction of this compound with an appropriate nucleophile, followed by an Arbuzov-type rearrangement or other transformations to generate the corresponding phosphonate.

For example, a hypothetical pathway for the synthesis of a phosphonate ester from this compound could be initiated by its reaction with an alcohol to form a phosphite ester. Subsequent reaction with an alkyl halide would then yield the desired phosphonate. This phosphonate, upon deprotonation with a suitable base, generates the nucleophilic carbanion that participates in the HWE reaction. The nature of the substituents on the phosphonate can influence the reactivity and stereoselectivity of the olefination. orgsyn.orgresearchgate.netconicet.gov.ar

| Feature | Description |

| Reactants | Stabilized phosphonate carbanion, Aldehyde or Ketone |

| Product | Alkene (predominantly E-isomer) |

| Advantages | High stereoselectivity, Milder reaction conditions compared to the Wittig reaction, Water-soluble phosphate byproduct is easily removed |

| Role of this compound | Precursor for the synthesis of phosphonate reagents |

Reagent in Sonogashira Coupling Reactions (via derived compounds)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst and an amine base. The nature of the phosphine ligand coordinated to the palladium center plays a crucial role in the efficiency and scope of the Sonogashira coupling. organic-chemistry.orglibretexts.org

While this compound itself is not the active ligand in the catalytic cycle, it serves as a valuable precursor for the synthesis of novel phosphine ligands. By reacting this compound with various nucleophiles, a diverse library of phosphine ligands with the embedded dioxaphosphinane scaffold can be generated.

These derived ligands can then be employed in the Sonogashira coupling. The steric and electronic properties of the dioxaphosphinane moiety can influence the stability and catalytic activity of the palladium complex, thereby affecting the yield and substrate scope of the coupling reaction. The development of new phosphine ligands is an active area of research aimed at improving the performance of cross-coupling reactions under milder conditions and with a broader range of substrates. wikipedia.orgorganic-chemistry.orglibretexts.org

| Component | Role | Example |

| Substrates | Terminal alkyne and Aryl/Vinyl halide | Phenylacetylene, Iodobenzene |

| Catalyst | Palladium complex | Pd(PPh3)4, PdCl2(PPh3)2 |

| Co-catalyst | Copper(I) salt | Copper(I) iodide (CuI) |

| Base | Amine base | Triethylamine (B128534), Diisopropylamine |

| Ligand Precursor | Starting material for ligand synthesis | This compound |

Future Research Directions

Development of Greener Synthetic Routes and Methodologies

Traditional synthesis of 2-Chloro-1,3,2-dioxaphosphinane involves the reaction of 1,3-propanediol (B51772) with phosphorus trichloride (B1173362). This process, while effective, presents challenges common to classical synthesis, such as the use of hazardous reagents and the generation of stoichiometric byproducts like hydrogen chloride (HCl). Future research will likely focus on developing "greener" alternatives that align with the principles of sustainable chemistry. nih.govnih.gov

Key research objectives in this area include:

Atom Economy Enhancement: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. jocpr.comrsc.org Future routes could explore catalytic methods that avoid the formation of HCl or develop processes where it can be consumed in a subsequent step.

Improved Byproduct Management: Inspired by methods used for analogous compounds like 2-chloro-1,3,2-dioxaphospholane (B43518), future syntheses could incorporate systems for the in-situ removal of HCl gas using an inert gas stream, such as nitrogen. google.com This technique has been shown to significantly improve reaction yield and product purity by preventing byproduct-driven side reactions. google.com

Alternative Reagents and Catalysis: Moving away from phosphorus trichloride towards less toxic and more environmentally benign phosphorus sources is a significant goal. researchgate.net Research into electrochemical methods for phosphite (B83602) ester formation or the use of photocatalysis with more stable chlorophosphine reagents could provide milder and more sustainable synthetic pathways. researchgate.netresearchgate.net

Solvent Minimization and Replacement: Investigations into solvent-free reaction conditions or the use of greener solvents, such as supercritical fluids, could drastically reduce the environmental impact of the synthesis. nih.gov

| Green Synthesis Strategy | Potential Advantage | Relevant Precedent/Concept |

| In-situ HCl Removal | Increased yield and purity | Nitrogen-stream removal in dioxaphospholane synthesis google.com |

| Electrochemical Synthesis | Avoidance of toxic PCl₃ | Greener route to phosphite esters researchgate.net |

| Photocatalysis | Use of stable precursors, mild conditions | Visible-light-induced synthesis of phosphorylated heterocycles researchgate.net |

| Catalytic Routes | High atom economy, reduced waste | General principles of green chemistry nih.gov |

Exploration of Novel Reactivity Patterns and Electrophilic Sites

The primary known reactivity of this compound stems from the electrophilic phosphorus atom and the reactive P-Cl bond. Future studies should aim to expand upon this foundation, exploring new reaction manifolds and uncovering more nuanced reactivity.

A major focus will be on nucleophilic substitution reactions at the phosphorus center. While reactions with simple nucleophiles are known, a systematic investigation with a diverse array of carbon, oxygen, nitrogen, and sulfur nucleophiles is warranted. This could lead to a vast library of novel 1,3,2-dioxaphosphinane derivatives with unique properties.

Furthermore, research can be directed towards:

Catalytic Activity: Investigating the potential of this compound and its derivatives to act as catalysts themselves. Phosphine (B1218219) catalysis is a powerful tool in organic synthesis, capable of activating a wide range of substrates. acs.org Exploring whether this cyclic phosphite can mediate or catalyze reactions like annulations, cycloadditions, or other bond-forming processes is a promising frontier.

Reactions at Other Sites: While the P-Cl bond is the most reactive site, computational studies on related systems suggest that the conformation of the six-membered ring creates distinct electronic environments. iau.ir Future work could explore whether specific activators or reaction conditions could induce reactivity at the oxygen or even carbon atoms of the ring, leading to ring-opening polymerizations or novel rearrangements.

Phosphorus(V) Chemistry: The oxidation of this compound to its corresponding P(V) oxide, this compound-2-oxide, opens up an entirely new set of reactivity patterns. Inspired by the rich chemistry of P(V) compounds, research could delve into the substitution chemistry of this oxidized derivative, which serves as a precursor to valuable molecules like phospholipids (B1166683) and flame retardants. youtube.comsigmaaldrich.com

Advanced Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the 1,3,2-dioxaphosphinane scaffold is a critical area for future development, as chiral phosphorus compounds are highly valuable as ligands in asymmetric catalysis and as building blocks for pharmaceuticals.

Future research should focus on:

Synthesis from Chiral Precursors: The use of enantiomerically pure C2-symmetric or C1-symmetric 1,3-diols as starting materials would allow for the synthesis of dioxaphosphinanes with defined stereochemistry on the carbon backbone.

Catalytic Asymmetric Synthesis: A significant advancement would be the development of catalytic methods for the enantioselective or diastereoselective synthesis of these heterocycles. This could involve the asymmetric desymmetrization of a prochiral 1,3-diol or a kinetic resolution of a racemic this compound derivative. Modern catalytic methods, such as those employing rhodium for cascade reactions to form chiral heterocycles, provide a blueprint for such investigations. nih.gov

Stereospecific Substitution at Phosphorus: Developing reactions that allow for the stereospecific substitution at the phosphorus atom is a major challenge and a significant goal in organophosphorus chemistry. youtube.comresearchgate.net Achieving this would enable the synthesis of P-chiral dioxaphosphinanes, which are a particularly valuable class of compounds. Research in this area would involve reacting a precursor with chiral nucleophiles or using a chiral catalyst to control the stereochemical outcome of the substitution. researchgate.netmdpi.com

| Stereoselective Approach | Target Chirality | Methodological Basis |

| Chiral Diol Starting Material | Carbon-backbone chirality | Use of enantiopure building blocks |

| Catalytic Asymmetric Cyclization | Carbon-backbone chirality | Desymmetrization of prochiral diols |

| Stereospecific P-Substitution | P-center chirality | Nucleophilic substitution with inversion or retention of configuration researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and efficiency. The integration of this compound synthesis and derivatization into flow and automated platforms represents a key direction for future industrial and laboratory-scale applications.

Continuous Flow Synthesis: The synthesis of the related 2-chloro-1,3,2-dioxaphospholane 2-oxide has been successfully demonstrated in a modular flow chemistry setup. rsc.org A similar approach for this compound would allow for better control over reaction temperature and time, safer handling of hazardous reagents, and the potential for direct telescoping into subsequent reactions without isolation of the intermediate.

Automated Derivatization: Automated synthesis platforms can be used to rapidly explore the reactivity of this compound. scripps.edu By combining a flow-synthesized stream of the compound with a robotic liquid handler, a large library of derivatives could be generated by reacting it with an array of different nucleophiles in parallel, accelerating the discovery of new compounds with desired properties.

Sequential Flow Reactions: Advanced flow setups could enable multi-step sequences where this compound is generated in the first reactor, and then immediately passed into subsequent reactors to be functionalized, purified, and analyzed in a fully automated, continuous process. nih.gov

Deeper Computational Mechanistic Elucidation and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical behavior. scirp.org Applying these methods to this compound can provide profound insights and guide experimental work.

Future computational studies should include:

Mechanistic Investigations: Using DFT to model the transition states of nucleophilic substitution reactions at the phosphorus center can help elucidate the precise mechanisms (e.g., Sₙ2(P) vs. addition-elimination) and predict stereochemical outcomes. iau.irresearchgate.net

Reactivity Prediction: Analysis of the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify the most probable sites for nucleophilic and electrophilic attack, potentially uncovering novel, previously unobserved reactivity patterns. nih.gov Natural Bond Orbital (NBO) analysis can further clarify stereoelectronic effects, such as the anomeric effect, which influences the conformational preferences and reactivity of the dioxaphosphinane ring. iau.ir

Virtual Screening: Computational methods can be used to perform virtual screens, testing the feasibility of reactions between this compound and a wide range of virtual reactants before committing to laboratory experiments. This can save significant time and resources.

Expanding the Scope of Applications in Complex Molecular Architecture

While this compound is a valuable reagent, its full potential as a building block in the synthesis of complex molecules is yet to be realized. Future research should focus on leveraging its unique reactivity to construct sophisticated molecular architectures for various applications.

Pharmaceuticals and Agrochemicals: Phosphorus-containing compounds are prevalent in medicine and agriculture. nih.govmdpi.com The dioxaphosphinane moiety can be incorporated into larger molecules to modulate properties such as solubility, membrane permeability, and bioactivity. The development of chiral derivatives (see 8.3) is particularly relevant for creating new drug candidates. researchgate.net

Advanced Materials: The reactivity of the P-Cl bond makes this compound an excellent monomer or grafting agent for the synthesis of novel polymers. These materials could possess unique properties such as flame retardancy, thermal stability, or biocompatibility, similar to applications of its five-membered ring analog. dakenchem.com